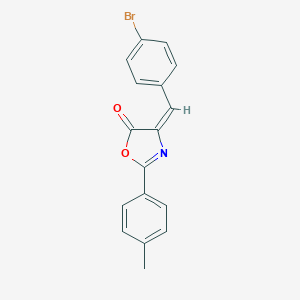![molecular formula C21H19NO2S3 B274010 5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, commonly known as BDQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as an anti-tuberculosis drug.
Mécanisme D'action
BDQ works by inhibiting the activity of ATP synthase, an enzyme that is essential for the energy metabolism of the bacterium. By inhibiting ATP synthase, BDQ disrupts the energy production of the bacterium, leading to its death.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile in both in vitro and in vivo studies. In animal studies, BDQ has been shown to have a good safety profile, with no significant adverse effects observed. BDQ has also been shown to have a long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDQ is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of drug-resistant tuberculosis. However, one of the limitations of BDQ is its high cost, which may limit its availability in low-income countries.
Orientations Futures
There are several future directions for BDQ research. One area of research is the development of new formulations of BDQ that can improve its bioavailability and reduce its cost. Another area of research is the investigation of BDQ's potential as a treatment for other bacterial infections. Finally, there is a need for further research into the long-term safety and efficacy of BDQ in humans.
Conclusion:
BDQ is a promising compound that has the potential to be an effective treatment for drug-resistant tuberculosis. Its mechanism of action, low toxicity profile, and long half-life make it a promising candidate for further research. However, more research is needed to fully understand its potential as a treatment for other bacterial infections and to improve its availability and cost.
Méthodes De Synthèse
BDQ can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 1,2-dichloroethane, followed by the reaction of the resulting compound with potassium thiocyanate and sodium hydroxide. The final step involves the reaction of the intermediate product with benzoyl chloride and sodium methoxide.
Applications De Recherche Scientifique
BDQ has been extensively studied for its potential as an anti-tuberculosis drug. In vitro studies have shown that BDQ is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. BDQ has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs.
Propriétés
Nom du produit |
5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione |
|---|---|
Formule moléculaire |
C21H19NO2S3 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C21H19NO2S3/c1-4-24-14-10-11-16-15(12-14)17-18(26-27-20(17)25)21(2,3)22(16)19(23)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Clé InChI |
CRVBMYCYUQOBIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
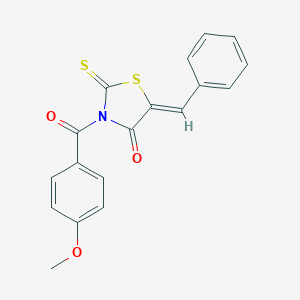
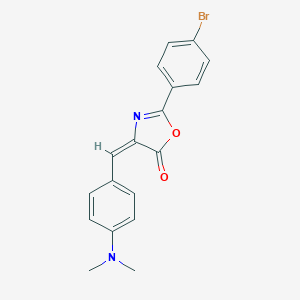
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
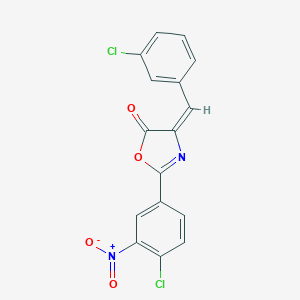
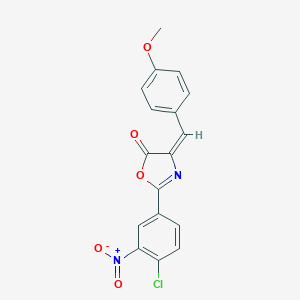
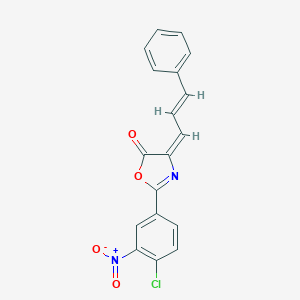
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
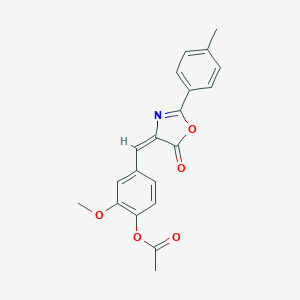
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
